イミペネム一水和物

概要

説明

イミペネムは、カルバペネム系に属する合成β-ラクタム系抗生物質です。1970年代半ばに、メルク社のバートン・クリステンセン、ウィリアム・レアンザ、ケネス・ワイルドンガーの科学者によって開発されました。イミペネムは、好気性菌および嫌気性菌、グラム陽性菌およびグラム陰性菌に対して幅広い抗菌活性を示します。 特に、緑膿菌やエンテロコッカス属菌に対して効果を発揮することが重要です .

科学的研究の応用

Imipenem is widely used in scientific research due to its broad-spectrum antibacterial activity. In chemistry, it is used as a model compound for studying the mechanisms of β-lactam antibiotics. In biology, it is used to study the effects of antibiotics on bacterial cell wall synthesis. In medicine, imipenem is used to treat a variety of bacterial infections, including respiratory, skin, bone, gynecologic, urinary tract, and intra-abdominal infections, as well as septicemia and endocarditis .

In industry, imipenem is used in the production of other β-lactam antibiotics and as a reference standard for quality control in pharmaceutical manufacturing .

作用機序

イミペネムは、細菌の細胞壁合成を阻害することで抗菌作用を発揮します。これは、細胞壁合成の最終段階に関与する酵素であるペニシリン結合タンパク質(PBP)に結合することによって行われます。 この結合は、ペプチドグリカン鎖の架橋を阻害し、細菌の細胞壁の弱体化と最終的な溶解につながります .

生化学分析

Biochemical Properties

Imipenem monohydrate plays a significant role in biochemical reactions. It acts as an antimicrobial through the inhibition of cell wall synthesis of various gram-positive and gram-negative bacteria . This inhibition of cell wall synthesis in gram-negative bacteria is attained by binding to penicillin-binding proteins (PBPs) .

Cellular Effects

Imipenem monohydrate has profound effects on various types of cells and cellular processes. It disrupts cell wall synthesis, which is crucial for the survival and function of bacterial cells . This disruption can influence cell signaling pathways, gene expression, and cellular metabolism, leading to the death of the bacteria .

Molecular Mechanism

The mechanism of action of Imipenem monohydrate involves its binding to PBPs, which are essential enzymes in the final step of cell wall synthesis . By binding to these proteins, Imipenem monohydrate inhibits the transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

準備方法

イミペネムは、ストレプトマイセス・キャトレヤ菌が産生する天然物であるチエナマイシンから始まる一連の化学反応によって合成されます最終段階では、アミノ基を脱保護してイミペネムが得られます .

工業生産において、イミペネムは通常、発酵、抽出、精製を含む多段階プロセスで製造されます。 発酵プロセスでは、ストレプトマイセス・キャトレヤ菌を培養してチエナマイシンを産生し、その後、化学的に改変してイミペネムが製造されます .

化学反応の分析

イミペネムは、酸化反応、還元反応、置換反応など、いくつかの種類の化学反応を起こします。 これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アンモニアなどの求核剤があります .

これらの反応で生成される主な生成物は、用いる特定の条件と試薬によって異なります。 例えば、イミペネムの酸化によってイミペネムスルホキシドが生成され、還元によってイミペネムアルコールが生成されます .

科学研究への応用

イミペネムは、幅広い抗菌活性を有するため、科学研究で広く使用されています。化学では、β-ラクタム系抗生物質の作用機序を研究するためのモデル化合物として使用されます。生物学では、抗生物質が細菌の細胞壁合成に与える影響を研究するために使用されます。 医学では、イミペネムは、呼吸器、皮膚、骨、婦人科、泌尿器系、腹腔内感染症、敗血症、心内膜炎など、さまざまな細菌感染症の治療に使用されています .

産業では、イミペネムは、他のβ-ラクタム系抗生物質の製造や、医薬品製造における品質管理の基準物質として使用されています .

類似化合物との比較

イミペネムは、メロペネムやエルタペネムなどの他のカルバペネム系抗生物質と類似しています。 メロペネムはグラム陰性菌に対してより高い活性を示し、エルタペネムは血漿タンパク質への結合が高いため半減期が長くなっています . イミペネムとは異なり、メロペネムはβ-ラクタマーゼの存在下でより安定しており、特定の耐性菌に対してより効果的です .

イミペネムは、幅広い抗菌活性を持ち、腎臓酵素による分解を抑制するためにシラスタチンとの併用が可能であるという点で独特です . この組み合わせにより、その有効性が向上し、作用時間が延長されます。

類似化合物

- メロペネム

- エルタペネム

- ドリペネム

- ビアペネム

生物活性

Imipenem monohydrate is a synthetic β-lactam antibiotic belonging to the carbapenem class. It is widely recognized for its broad-spectrum antibacterial activity, particularly against various Gram-positive and Gram-negative bacteria, including resistant strains. This article explores the biological activity of imipenem monohydrate, detailing its pharmacokinetics, mechanisms of action, and clinical efficacy.

Imipenem exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It achieves this through binding to penicillin-binding proteins (PBPs), which are essential for the construction of bacterial cell walls. This inhibition disrupts the peptidoglycan layer, leading to cell lysis and death. Notably, imipenem is stable against many β-lactamases, which are enzymes produced by some bacteria to confer resistance against β-lactam antibiotics .

Spectrum of Activity

Imipenem is effective against a wide range of microorganisms:

- Gram-positive Bacteria : Includes species such as Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative Bacteria : Effective against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Anaerobic Bacteria : Active against various anaerobes including Bacteroides fragilis.

However, some strains have developed resistance, including certain Acinetobacter species and Stenotrophomonas maltophilia .

Pharmacokinetics

Imipenem is administered parenterally due to poor gastrointestinal absorption. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.23 - 0.31 L/kg |

| Protein Binding | 20% |

| Half-life | 1 hour (IV) |

| Clearance | 0.2 L/h/kg |

| Excretion | 70% in urine as parent drug |

The pharmacokinetics can be influenced by factors such as renal function, with creatinine clearance (CrCl) significantly affecting drug clearance rates in critically ill patients .

Clinical Efficacy

Imipenem is often used in severe infections where other antibiotics may fail. A study involving critically ill patients showed that imipenem effectively treated infections caused by multidrug-resistant Gram-negative bacteria. The study reported a favorable outcome in 71% of patients treated with imipenem compared to 70% treated with alternative regimens .

Case Study: Neutropenic Mouse Model

In experimental studies using a neutropenic mouse model for biofilm lung infection, imipenem demonstrated significant time-dependent killing effects at various dosages (4 mg/kg to 64 mg/kg). The pharmacokinetic parameters were assessed to optimize dosing regimens for effective treatment .

Adverse Effects

Common adverse reactions associated with imipenem include:

- Nausea and vomiting

- Risk of seizures at high doses

- Allergic reactions in individuals with penicillin allergies due to cross-reactivity

Monitoring for these adverse effects is crucial during treatment .

特性

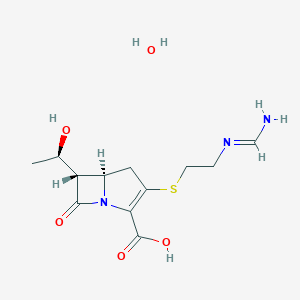

IUPAC Name |

(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKVGTPCRGIANV-ZXFLCMHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64221-86-9 (Parent), 64221-86-9 (anhydrous) | |

| Record name | Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023143 | |

| Record name | Imipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.76e-01 g/L | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Imipenem acts as an antimicrobial through the inhibition of cell wall synthesis of various gram-positive and gram-negative bacteria. This inhibition of cell wall synthesis in gram-negative bateria is attained by binding to penicillin-binding proteins (PBPs). In E. coli and selected strains of P. aeruginosa, imipenem has shown to have the highest affinity to PBP-2, PBP-1a, and PBP-1b. This inhibition of PBPs prevents the bacterial cell from adding to the peptidoglycan polymer which forms the bacterial cell wall eventually leading to cell death. | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

64221-86-9, 74431-23-5 | |

| Record name | Imipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64221-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | imipenem | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imipenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPENEM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20IM7HE75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Imipenem exert its antibacterial activity?

A1: Imipenem exhibits its bactericidal effect by binding to penicillin-binding proteins (PBPs) in bacteria. These proteins are crucial for cell wall synthesis, particularly peptidoglycan cross-linking. By binding to PBPs, Imipenem disrupts this process, ultimately leading to bacterial cell death. [, ]

Q2: Imipenem is known as a "β-lactamase-stable" antibiotic. What does this mean?

A2: Imipenem is relatively resistant to breakdown by many β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics like penicillins and cephalosporins. This stability contributes to Imipenem's broad-spectrum activity against various bacterial species. [, ]

Q3: Are there any known mechanisms of resistance to Imipenem?

A3: Yes, despite its stability against many β-lactamases, several resistance mechanisms have emerged. These include:

- Production of metallo-β-lactamases: These enzymes, particularly those encoded by blaIMP and blaVIM genes, can hydrolyze Imipenem, rendering it ineffective. [, , , ]

- Reduced outer membrane permeability: Some bacteria decrease Imipenem uptake by altering their outer membrane proteins (porins), effectively reducing the drug's ability to reach its target PBPs. [, , ]

- Overexpression of efflux pumps: Certain efflux pumps can expel Imipenem from bacterial cells, reducing its intracellular concentration and effectiveness. []

- Alterations in PBPs: Mutations in PBPs can reduce their affinity for Imipenem, making the bacteria less susceptible to its action. []

Q4: Is there cross-resistance between Imipenem and other antibiotics?

A4: Yes, cross-resistance can occur, particularly with other β-lactam antibiotics. For instance, bacteria producing extended-spectrum β-lactamases (ESBLs) or carbapenemases might exhibit resistance to both Imipenem and other β-lactams. This cross-resistance poses a significant challenge in treating infections caused by such multidrug-resistant organisms. [, , ]

Q5: How does the presence of metallo-β-lactamases impact the treatment of bacterial infections with Imipenem?

A5: Metallo-β-lactamases, encoded by genes like blaIMP and blaVIM, are particularly concerning because they can hydrolyze carbapenems like Imipenem, rendering them ineffective. The presence of these enzymes in clinical isolates significantly limits treatment options, as bacteria harboring these genes often display multidrug resistance. Monitoring the prevalence of these genes is crucial for guiding appropriate antibiotic therapy and implementing infection control measures. [, , ]

Q6: What is the significance of combining Imipenem with Cilastatin for clinical use?

A6: Imipenem is formulated with Cilastatin, a renal dehydropeptidase inhibitor. Cilastatin prevents the breakdown of Imipenem in the kidneys by dehydropeptidase-I, thereby increasing its concentration and efficacy. [, ]

Q7: What are the typical clinical applications of Imipenem?

A7: Imipenem is a broad-spectrum antibiotic effective against a wide range of gram-positive and gram-negative bacteria. It is often reserved for treating severe infections, particularly those caused by multidrug-resistant organisms. Common clinical applications include:

- Lower respiratory tract infections []

- Urinary tract infections []

- Intra-abdominal infections []

- Bacteremia [, ]

- Meningitis [, ]

Q8: Are there specific challenges in using Imipenem in critically ill patients?

A8: Yes, critically ill patients, particularly those with acute renal failure undergoing continuous venovenous hemofiltration, might require dose adjustments for Imipenem. This is because Imipenem is primarily eliminated by the kidneys, and its clearance can be affected by renal function and hemofiltration. Monitoring drug levels in these patients is crucial for optimizing therapy and minimizing the risk of toxicity. []

Q9: Does the use of Imipenem affect the gut microbiota?

A9: Yes, like many broad-spectrum antibiotics, Imipenem can significantly impact the composition of the gut microbiota. Studies have shown that Imipenem treatment can lead to a marked decrease in both aerobic and anaerobic bacteria in the gut. []

Q10: Are there any reported cases of acute eosinophilic pneumonia associated with Imipenem/Cilastatin therapy?

A10: While rare, cases of acute eosinophilic pneumonia have been reported in association with Imipenem/Cilastatin use. This adverse effect typically manifests as acute respiratory distress shortly after initiating antibiotic therapy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。